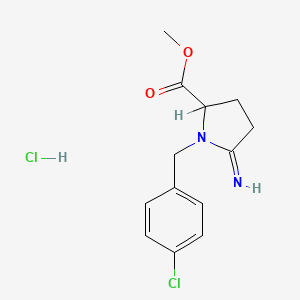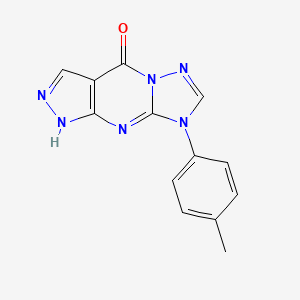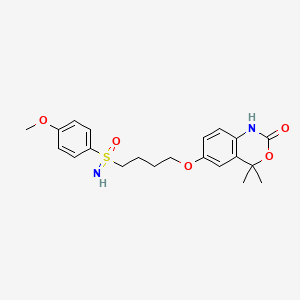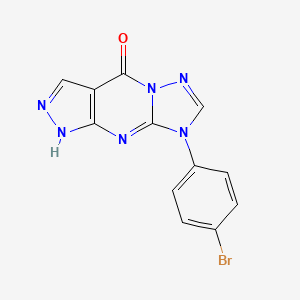
1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a benzoyl group
Preparation Methods
The synthesis of 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidine ring.
Introduction of the Phenylmethylene Group: The phenylmethylene group is introduced through a condensation reaction with benzaldehyde.
Attachment of the Benzoyl Group: The benzoyl group is attached via an acylation reaction using benzoyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine precursor.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiazolidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and chemical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in infectious diseases. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)piperidine can be compared with similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties
Benzoylpiperidines: Compounds in this class share the benzoyl and piperidine groups but lack the thiazolidine ring. This structural difference affects their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
104183-46-2 |
|---|---|
Molecular Formula |
C23H23N3O2S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3O2S2/c27-21(25-13-5-2-6-14-25)18-9-11-19(12-10-18)24-16-26-22(28)20(30-23(26)29)15-17-7-3-1-4-8-17/h1,3-4,7-12,15,24H,2,5-6,13-14,16H2/b20-15+ |
InChI Key |
RDXHMUSCWAXAOY-HMMYKYKNSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


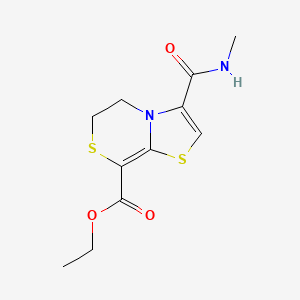

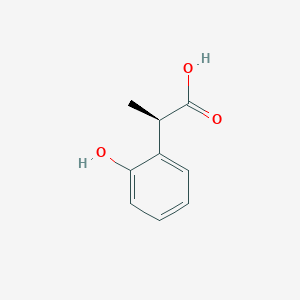
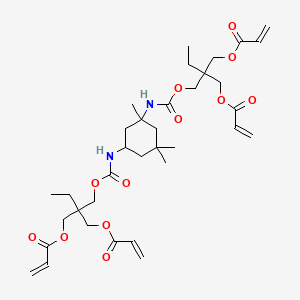

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
